molecular formula C17H23NO3 B269560 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid

Numéro de catalogue B269560
Poids moléculaire: 289.4 g/mol
Clé InChI: JJRXSJFAOPYJOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, also known as TD-1473, is a small molecule inhibitor that has been developed for the treatment of inflammatory bowel disease (IBD). TD-1473 is a promising therapeutic agent due to its ability to selectively target the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

Mécanisme D'action

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid works by inhibiting the activity of a protein called RORγt, which is involved in the differentiation and function of certain immune cells. By inhibiting RORγt, this compound reduces the production of inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and promote healing in the gut tissue. The drug has also been shown to reduce the number of pro-inflammatory immune cells in the gut, while increasing the number of anti-inflammatory immune cells. This compound has a selective effect on the gut tissue, minimizing systemic exposure and reducing the risk of side effects.

Avantages Et Limitations Des Expériences En Laboratoire

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has several advantages for use in lab experiments. The drug has a high degree of selectivity for the gut tissue, making it an ideal candidate for studying the mechanisms of IBD. This compound is also highly pure, which makes it easier to control for any potential confounding factors. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for some researchers.

Orientations Futures

There are several future directions for research on 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid. One potential direction is to study the drug's effects on other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Another direction is to investigate the long-term effects of this compound on gut tissue and immune function. Additionally, researchers may explore the use of this compound in combination with other therapies for IBD, in order to maximize its therapeutic potential. Finally, further research is needed to optimize the synthesis of this compound, in order to make it more widely available for research and clinical use.

Méthodes De Synthèse

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The process involves the use of a chiral auxiliary to ensure stereochemistry control, and chromatography is used for purification. The final product is obtained as a white solid with a high purity level.

Applications De Recherche Scientifique

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been extensively researched for its potential use in treating IBD, a chronic inflammatory disorder of the gastrointestinal tract. The drug has been shown to selectively target the gut tissue, reducing inflammation and promoting healing. This compound has also been studied for its potential use in other inflammatory diseases, such as psoriasis and rheumatoid arthritis.

Propriétés

Formule moléculaire

C17H23NO3

Poids moléculaire

289.4 g/mol

Nom IUPAC

3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)pentanoic acid

InChI

InChI=1S/C17H23NO3/c1-17(2,12-16(20)21)11-15(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,20,21)

Clé InChI

JJRXSJFAOPYJOK-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

SMILES canonique

CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.